![molecular formula C9H15ClN4 B2411581 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane CAS No. 1279219-06-5](/img/structure/B2411581.png)
1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane
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Overview
Description
The compound “1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane” is a derivative of the 1,2,4-triazole family. Triazole compounds are known for their binding affinity with various cytochrome P 450 (CYP) proteins . They are often used as ligands for transition metals to create coordination complexes .
Chemical Reactions Analysis
1,2,4-triazole derivatives are known to participate in various chemical reactions. For instance, they have been used in the synthesis of anticancer agents . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Scientific Research Applications
Green Chemistry
The triazole ring structure of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane is being studied in the context of green chemistry . Researchers are exploring nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound . The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
Medicinal Chemistry
1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane and its derivatives have significant applications in medicinal chemistry . For instance, the compound N-(4-chlorophenyl)-2 H-1,2,3-triazol-4-amine, which differs in synthesis from all other methods, has shown remarkable potency .
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring, such as 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane, are being studied for their potential as antibacterial agents . These compounds have shown significant antibacterial activity, and further investigations are being conducted to harness their optimum antibacterial potential .
Enzyme Inhibitors
The triazole ring structure of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane can interact with specific enzymes involved in various biological processes. Research efforts are underway to explore the potential of these compounds as enzyme inhibitors for the treatment of diseases like diabetes and neurodegenerative disorders.
Apoptosis Induction
Some derivatives of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane have been found to induce apoptosis in certain cell lines . For example, compound 10ec has been shown to induce the apoptosis of BT-474 cells .
Colony Formation Inhibition
In addition to inducing apoptosis, some derivatives of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane have been found to inhibit colony formation in certain cell lines . For instance, compound 10ec has been shown to inhibit the colony formation in BT-474 cells in a concentration-dependent manner .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as imidazole, have been known to exhibit a broad range of biological activities . They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
properties
IUPAC Name |
1-(5-chloro-2-methyl-1,2,4-triazol-3-yl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4/c1-13-9(11-8(10)12-13)14-6-4-2-3-5-7-14/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVHJJQEPCUEME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane |
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